2-(4-methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-27-17-7-5-14(6-8-17)11-20(26)22-16-4-2-3-15(12-16)18-9-10-19-23-21-13-25(19)24-18/h2-10,12-13H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIJDAOXVLQCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to a phenyl ring.
Formation of the acetamide linkage: This can be accomplished through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The triazolopyridazine moiety can be reduced under hydrogenation conditions.
Substitution: The acetamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The acetamide linkage provides structural stability and contributes to the overall molecular conformation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Structure-Activity Relationship (SAR)
- Methoxy Substitution : Para-methoxy groups (as in the target compound) improve target affinity through hydrophobic interactions, as seen in PEF(S) binders .
- Acetamide vs. Hydrazide : Acetamide derivatives (e.g., C1632) show better cell permeability than hydrazides (e.g., Compound 6b) .
- Methyl vs. Methoxy : Methyl groups on triazolopyridazine (C1632) enhance metabolic stability, while methoxy groups may increase off-target effects .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a novel derivative that incorporates a triazolopyridazine moiety, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the triazolopyridazine core and subsequent acetamide derivatization. The synthetic route often employs techniques such as:
- Formation of Triazolopyridazine : This involves cyclization reactions using hydrazine derivatives and appropriate pyridine substrates.
- Acetamide Formation : The introduction of the acetamide group is achieved through acylation reactions with acetic anhydride or acetyl chloride.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the triazolopyridazine scaffold have shown activity against various bacterial strains and protozoa.
- Case Study : In a study on related triazolopyridazine compounds, it was found that they exhibited varying degrees of efficacy against Cryptosporidium species, which are responsible for severe gastrointestinal infections. The lead compound MMV665917 demonstrated an EC50 of 0.17 μM against these parasites while showing improved pharmacokinetics compared to existing treatments .
Enzyme Inhibition
The biological activity of this compound may also be linked to its ability to inhibit specific enzymes involved in metabolic pathways.
- Enzyme Studies : Research has shown that related compounds can influence enzyme activities such as alanine aminotransferase (ALT) and alkaline phosphatase (ALP), indicating potential hepatoprotective effects or toxicity depending on the compound's structure .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Linker Variations : Modifications in the linker between the triazolopyridazine and aryl groups significantly affect potency. For example, piperazine-acetamide linkers have been identified as optimal due to their favorable geometry .
- Substituent Effects : Variations in substituents on the aryl rings can enhance or diminish biological activity through electronic and steric influences. The presence of electron-donating groups like methoxy has been associated with increased activity .
Data Tables
| Compound | EC50 (μM) | Target Organism | Notes |
|---|---|---|---|
| MMV665917 | 0.17 | Cryptosporidium | Lead compound with improved pharmacokinetics |
| Related Compound A | 3.8 | Cryptosporidium | Moderate potency |
| Compound B | 200 | E. coli | Effective against Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
